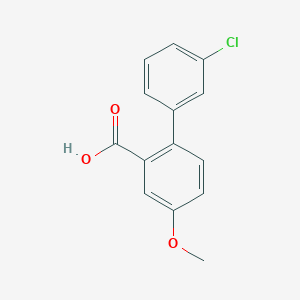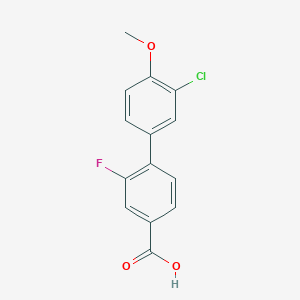
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-methoxybenzoic acid (2-CPMB) is a chemical compound that is used in a variety of scientific research applications. It is a chlorinated phenolic acid with a methoxy group attached to the benzene ring. Its chemical formula is C9H7ClO3 and its molecular weight is 196.60 g/mol. 2-CPMB is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 131-133 °C.
Mécanisme D'action
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% increases the amount of acetylcholine in the brain, which can have a number of beneficial effects, such as improved memory and cognition.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a number of beneficial biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved memory and cognition. In addition, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its high solubility in both water and organic solvents, which makes it easy to handle and use in a variety of experiments. However, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments. In addition, it is a chlorinated compound, which can cause environmental concerns due to its potential for bioaccumulation in organisms.
Orientations Futures
In the future, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% could be used in a variety of applications, such as the synthesis of new compounds or the development of new pharmaceuticals. Additionally, further research could be done to explore the potential therapeutic effects of 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%, such as its ability to increase acetylcholine levels in the brain. Finally, further studies could be conducted to explore the environmental impacts of 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%, such as its potential for bioaccumulation.
Méthodes De Synthèse
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized through the reaction of 3-chlorobenzaldehyde and 5-methoxybenzoic acid, both of which are commercially available. The reaction is carried out in a two-phase system, with the aqueous phase containing an alkaline catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 60-70 °C for several hours. The product is then isolated and purified through recrystallization.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including fluorinated analogs of the anti-cancer drug paclitaxel. It has also been used in the synthesis of a variety of organic compounds, such as β-lactams and cyclic peptides. In addition, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been used as a substrate in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUJHVZWLTZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681435 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-14-9 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














